molecular formula C14H14Cl2N2O B12682734 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline CAS No. 85896-11-3

2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline

Cat. No.: B12682734
CAS No.: 85896-11-3
M. Wt: 297.2 g/mol
InChI Key: VVCPHTYRZMNORC-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a chemical compound with the molecular formula C14H12Cl2N2O It is known for its unique structure, which includes a chloro-substituted aniline and a chlorophenoxy group

Properties

CAS No.

85896-11-3

Molecular Formula

C14H14Cl2N2O

Molecular Weight

297.2 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C14H14Cl2N2O/c1-18(2)13-7-11(16)12(17)8-14(13)19-10-5-3-9(15)4-6-10/h3-8H,17H2,1-2H3

InChI Key

VVCPHTYRZMNORC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)Cl)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline typically involves the reaction of 2-chloro-5-nitroaniline with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
  • 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium hydrogen sulphate

Uniqueness

Compared to similar compounds, 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups

Biological Activity

2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C13H13Cl2N2O
  • Molecular Weight : 284.16 g/mol
  • IUPAC Name : 2-chloro-5-(4-chlorophenoxy)-N,N-dimethylaniline
  • CAS Number : 56967-90-7

The biological activity of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting gene expression and leading to cytotoxic effects in certain cell lines.

Biological Activity Summary

Activity TypeObservations
Antimicrobial Exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Induces apoptosis in cancer cell lines with lower IC50 values compared to conventional chemotherapeutics .
Cytotoxicity Demonstrated significant cytotoxic effects in vitro, warranting further investigation into its mechanisms .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline against common pathogens. The results indicated:

  • Significant inhibition zones were observed when tested against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed:

  • The compound induced apoptosis at specific concentrations.
  • The IC50 values were significantly lower than those of established chemotherapeutics, indicating a promising avenue for cancer treatment.

Drug Delivery Applications

Research involving drug delivery systems highlighted:

  • The incorporation of this compound into silica nanoparticles improved cellular uptake and sustained release profiles, enhancing the efficacy of chemotherapeutic agents.

Potential Therapeutic Applications

The findings suggest several potential therapeutic applications for 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline:

  • Antimicrobial Development : Further exploration could lead to the development of new antibiotics.
  • Cancer Therapy : Its cytotoxic properties may be harnessed for developing novel anticancer treatments.
  • Drug Delivery Systems : Its unique properties make it suitable for enhancing drug delivery mechanisms.

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